molecular formula C6H7ClN2O2S B1348100 4-Amino-3-chlorobenzenesulfonamide CAS No. 53297-68-0

4-Amino-3-chlorobenzenesulfonamide

Cat. No. B1348100
CAS RN: 53297-68-0
M. Wt: 206.65 g/mol
InChI Key: LFIOFZKZCDMGFG-UHFFFAOYSA-N
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Description

4-Amino-3-chlorobenzenesulfonamide is an organic compound with the empirical formula C6H7ClN2O2S and a molecular weight of 206.65 . It is a solid substance .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-Amino-3-chlorobenzenesulfonamide, involves intramolecular cyclization rearrangement reactions .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-chlorobenzenesulfonamide is represented by the SMILES string O=S(C(C=C1N)=CC=C1Cl)(N)=O .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-3-chlorobenzenesulfonamide are not detailed in the search results, it’s known that sulfonamides, a group to which this compound belongs, are often used as intermediates in the synthesis of dyes, fluorescent whitening agents, and photosensitizers .


Physical And Chemical Properties Analysis

4-Amino-3-chlorobenzenesulfonamide is a solid, white to light yellow crystalline substance. It has a certain solubility in water and is soluble in alcohol and ketone solvents. It is a weakly alkaline substance that is soluble in acidic solutions .

Scientific Research Applications

Synthesis and Biological Screening

4-Amino-3-chlorobenzenesulfonamide serves as a precursor in the synthesis of various chemically modified derivatives, demonstrating significant biological activities. For instance, derivatives have been synthesized and tested for their antimicrobial efficacy against both Gram-negative and Gram-positive bacteria, as well as for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showing moderate to good activities in these areas (Aziz‐ur‐Rehman et al., 2014).

Bioimaging Applications

The compound has also found application in the development of colorimetric and fluorescence probes for the selective and sensitive detection of ions in aqueous solutions, such as Sn2+ ions. These probes have been applied in bioimaging studies, demonstrating effectiveness in distinguishing between Sn2+ in cancer cells and normal live cells, highlighting its potential for use in medical diagnostics and research (P. Ravichandiran et al., 2020).

Safety And Hazards

While specific safety data for 4-Amino-3-chlorobenzenesulfonamide is not available, it’s important to note that sulfonamides can be irritating to the skin, eyes, and respiratory tract. Therefore, appropriate personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

4-amino-3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIOFZKZCDMGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201417
Record name Benzenesulfonamide, 4-amino-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chlorobenzenesulfonamide

CAS RN

53297-68-0
Record name 4-Amino-3-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53297-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-chlorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-CHLOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA6DTJ2BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-chloro-4-sulfamoylaniline facilitate the purification of lactoperoxidase?

A1: 2-chloro-4-sulfamoylaniline acts as a competitive inhibitor of LPO []. This means it binds to the active site of the enzyme, competing with its natural substrate. By attaching 2-chloro-4-sulfamoylaniline to a Sepharose 4B matrix, researchers created an affinity chromatography column. When a milk sample is passed through this column, LPO binds to the immobilized 2-chloro-4-sulfamoylaniline, while other milk components pass through. Subsequently, LPO can be eluted from the column with high purity. This method resulted in a purification factor of 869.00-fold for LPO from cow milk, demonstrating its efficacy in LPO purification [].

Q2: What are the advantages of using 2-chloro-4-sulfamoylaniline compared to other potential ligands for LPO purification?

A2: The study tested various sulfanilamide derivatives for their inhibitory effect on LPO. 2-chloro-4-sulfamoylaniline, along with 5-amino-2-methylbenzenesulfonamide, exhibited strong inhibition, making them ideal candidates for affinity ligand development. The high purification factors achieved with 2-chloro-4-sulfamoylaniline, especially for cow milk LPO, suggest its strong binding affinity for the enzyme, potentially exceeding that of other ligands [].

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